3-(oxolan-2-yl)-1H-pyrazol-5-amine

Catalog No.
S874395
CAS No.
1028843-21-1
M.F
C7H11N3O
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(oxolan-2-yl)-1H-pyrazol-5-amine

CAS Number

1028843-21-1

Product Name

3-(oxolan-2-yl)-1H-pyrazol-5-amine

IUPAC Name

5-(oxolan-2-yl)-1H-pyrazol-3-amine

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C7H11N3O/c8-7-4-5(9-10-7)6-2-1-3-11-6/h4,6H,1-3H2,(H3,8,9,10)

InChI Key

CKIXUKPEHKUCPP-UHFFFAOYSA-N

SMILES

C1CC(OC1)C2=CC(=NN2)N

Canonical SMILES

C1CC(OC1)C2=CC(=NN2)N
  • Pyrazole Ring

    Pyrazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities PubChem - 1H-Pyrazole, CID=921: ). They can act as enzyme inhibitors, antimicrobials, and anticonvulsants [NCBI - Pharmacological Properties of Pyrazole Derivatives: A Review, European Journal of Medicinal Chemistry (2011) 46, pp. 4823–4839 doi:10.1016/j.ejmech.2011.08.001]. Research into the structure-activity relationships of various pyrazole derivatives may provide insight into potential applications of 5-(Tetrahydrofuran-2-yl)-2H-pyrazol-3-ylamine.

  • Tetrahydrofuran Ring

    Tetrahydrofuran (THF) is a common organic solvent, but tetrahydrofuran rings can also be found in biologically active molecules [ScienceDirect - Tetrahydrofuran derivatives as potential therapeutic agents, European Journal of Medicinal Chemistry (2015) 88, pp. 147–166 doi:10.1016/j.ejmech.2014.10.033]. Research on the pharmacological properties of other molecules containing tetrahydrofuran rings might provide clues for potential applications of 5-(Tetrahydrofuran-2-yl)-2H-pyrazol-3-ylamine.

3-(Oxolan-2-yl)-1H-pyrazol-5-amine is an organic compound characterized by the presence of a pyrazole ring and an oxolane (tetrahydrofuran) moiety. The molecular formula is C8H13N3OC_8H_{13}N_3O, indicating a structure that includes three nitrogen atoms, one oxygen atom in the oxolane ring, and a five-membered pyrazole ring. The oxolane is attached at the second position of the pyrazole, while the amino group is located at the fifth position, contributing to its unique chemical properties and potential biological activities.

Typical of both pyrazoles and amines. Notably, it can undergo:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, engaging in reactions with electrophiles.
  • Cyclization reactions: Under specific conditions, it can form more complex structures through cyclization with other unsaturated compounds.
  • Metal-catalyzed reactions: As seen in related compounds, transition metal-catalyzed methods can facilitate the formation of diverse derivatives from this compound .

3-(Oxolan-2-yl)-1H-pyrazol-5-amine exhibits potential biological activities due to its structural components:

  • Antitumor activity: Pyrazole derivatives are known for their anticancer properties, suggesting that this compound may also possess similar effects.
  • Antimicrobial properties: Compounds containing pyrazole rings often show antibacterial and antifungal activities, making this compound a candidate for further pharmacological studies.

Several synthesis methods have been explored for compounds related to 3-(oxolan-2-yl)-1H-pyrazol-5-amine:

  • One-pot synthesis: Utilizing Rh(III)-catalyzed C–H activation/cyclization cascades allows for efficient synthesis from simpler precursors .
  • Substitution reactions: The introduction of the oxolane moiety can be achieved through nucleophilic substitution on suitable precursors.
  • Functional group transformations: Existing functional groups can be modified to yield the desired structure through established organic synthesis techniques.

The applications of 3-(oxolan-2-yl)-1H-pyrazol-5-amine are diverse:

  • Medicinal chemistry: Its potential as an antitumor and antimicrobial agent makes it valuable in drug development.
  • Material science: The unique properties conferred by the oxolane ring may allow its use in developing novel materials or polymers .

Interaction studies involving 3-(oxolan-2-yl)-1H-pyrazol-5-amine are crucial for understanding its biological mechanisms:

  • Binding affinity studies: Evaluating how this compound interacts with specific biological targets can provide insights into its therapeutic potential.
  • Mechanistic investigations: Understanding the pathways through which it exerts biological effects will aid in optimizing its structure for enhanced activity.

Several compounds share structural similarities with 3-(oxolan-2-yl)-1H-pyrazol-5-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(oxolan-3-yl)-1H-pyrazol-5-amineSimilar oxolane and pyrazole ringsDifferent positioning of oxolane
4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneContains additional bulky groupsEnhanced steric hindrance
6-Chloro-1H-pyrazolo[3,4-b]pyridineContains a chlorine substituentMay exhibit different reactivity patterns
Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamateIncorporates a nitro groupPotentially different pharmacological profiles

These compounds highlight the diversity within the pyrazole family while underscoring the unique structural features of 3-(oxolan-2-yl)-1H-pyrazol-5-amine that may confer distinct biological activities and synthetic pathways.

XLogP3

0.1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types